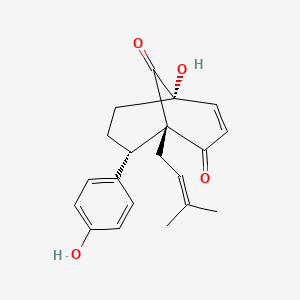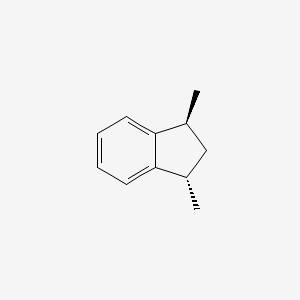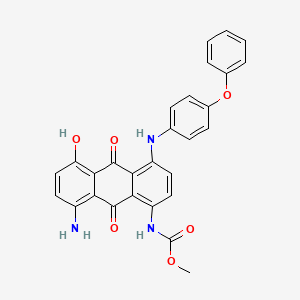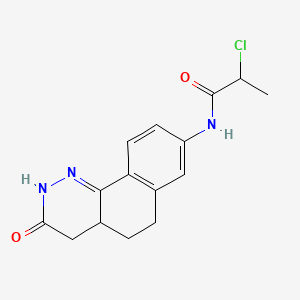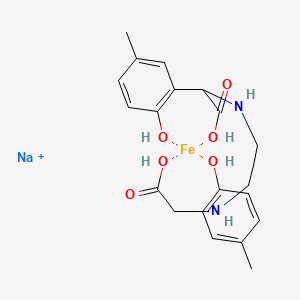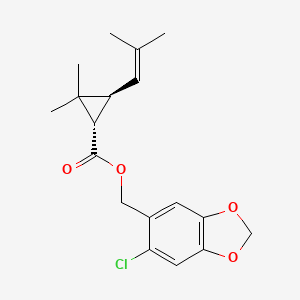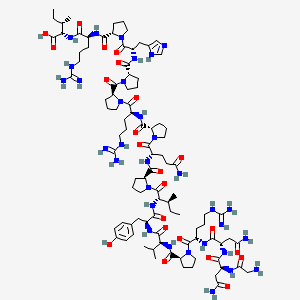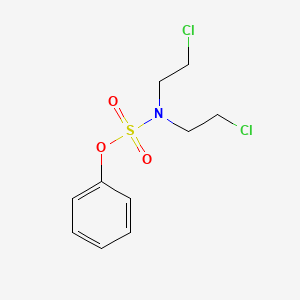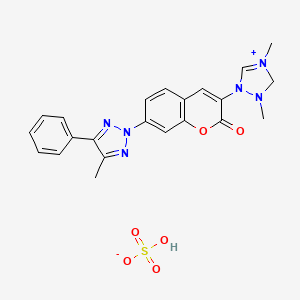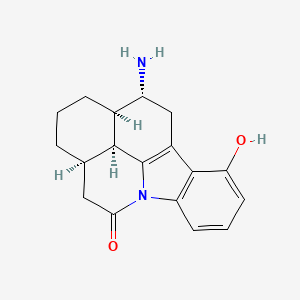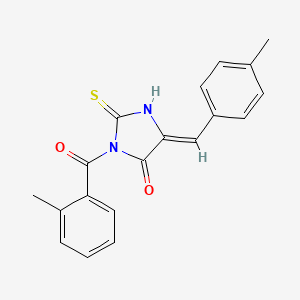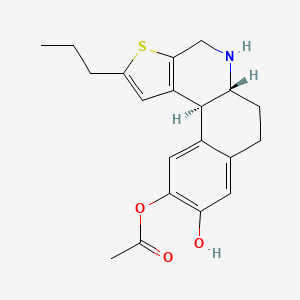
9-Deacetyl adrogolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Deacetyl adrogolide is a synthetic compound that acts as a selective dopamine receptor D1 agonist. It is a derivative of adrogolide, which has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and cocaine addiction . The compound is known for its high efficacy in activating dopamine receptors, which play a crucial role in various neurological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Deacetyl adrogolide involves several steps, starting from the precursor compound adrogolide. The key steps include:
Deacetylation: The removal of the acetyl group from adrogolide to produce this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of adrogolide are subjected to deacetylation in batch reactors.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be used, allowing for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
9-Deacetyl adrogolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
9-Deacetyl adrogolide has several scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor agonists and their interactions with receptors.
Biology: Investigated for its effects on neurological processes and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.
Wirkmechanismus
The mechanism of action of 9-Deacetyl adrogolide involves its interaction with dopamine receptors, particularly the D1 receptor subtype. The compound binds to these receptors, mimicking the action of dopamine, a neurotransmitter involved in regulating mood, movement, and cognition. This binding activates intracellular signaling pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adrogolide: The parent compound from which 9-Deacetyl adrogolide is derived.
Paclitaxel: Another compound with a similar structure but different pharmacological properties.
Uniqueness
This compound is unique due to its selective activation of dopamine D1 receptors, making it a valuable tool in neurological research and potential therapeutic applications. Its deacetylated form provides distinct pharmacokinetic properties compared to its parent compound, adrogolide .
Eigenschaften
CAS-Nummer |
1027586-16-8 |
|---|---|
Molekularformel |
C20H23NO3S |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
[(1S,10R)-5-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-4-yl] acetate |
InChI |
InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |
InChI-Schlüssel |
NJUODYIUKFWHNA-UZLBHIALSA-N |
Isomerische SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)OC(=O)C |
Kanonische SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


